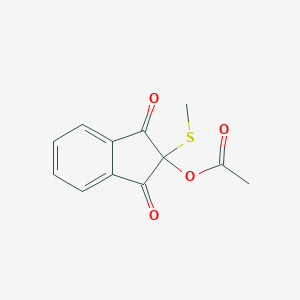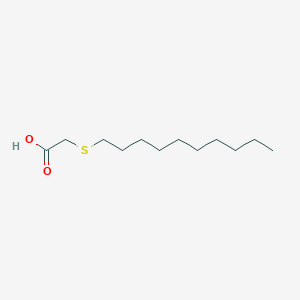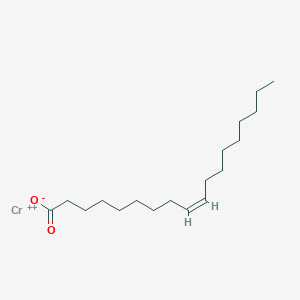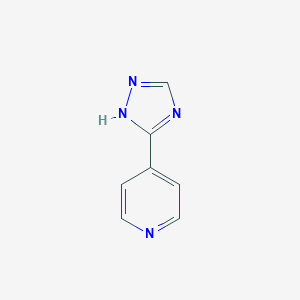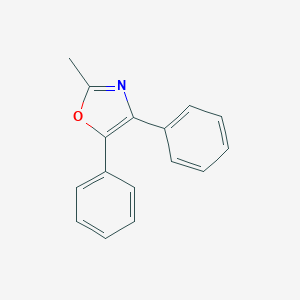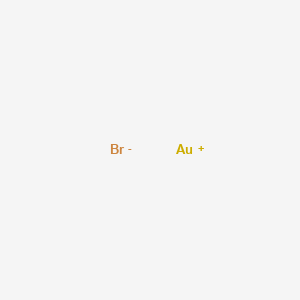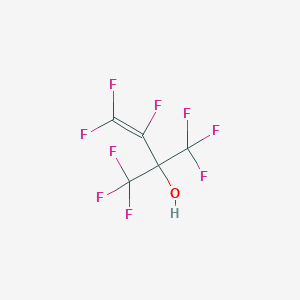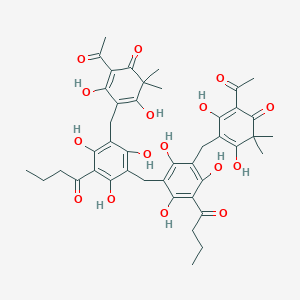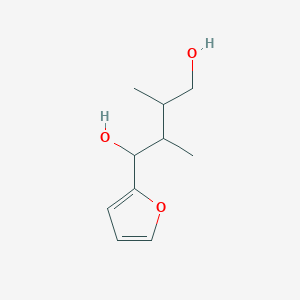
1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol is an organic compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 1-(2-furyl)-2,3-dimethyl-1-butanone. This intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid), acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of various chemicals.
2,5-Dimethylfuran:
Furfuryl alcohol: Used in the production of resins and polymers.
Uniqueness: 1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol is unique due to its specific structure, which combines a furan ring with a butanediol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
10564-02-0 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol |
InChI |
InChI=1S/C10H16O3/c1-7(6-11)8(2)10(12)9-4-3-5-13-9/h3-5,7-8,10-12H,6H2,1-2H3 |
InChI Key |
VSVGERRGVUVKFX-UHFFFAOYSA-N |
SMILES |
CC(CO)C(C)C(C1=CC=CO1)O |
Canonical SMILES |
CC(CO)C(C)C(C1=CC=CO1)O |
Synonyms |
1-(2-Furanyl)-2,3-dimethyl-1,4-butanediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


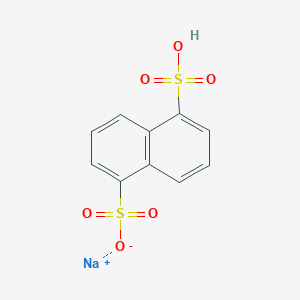
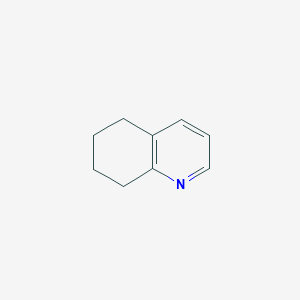
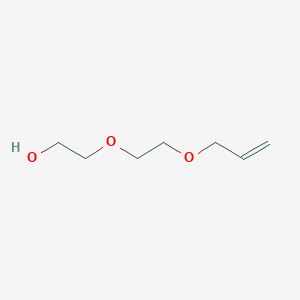
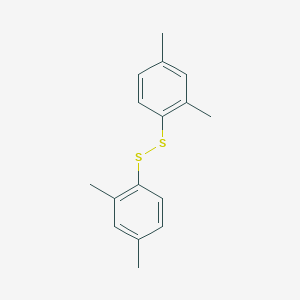
![ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate](/img/structure/B84685.png)
